molecular formula C14H9Cl3O B1361126 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone CAS No. 654682-18-5

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Cat. No.: B1361126
CAS No.: 654682-18-5
M. Wt: 299.6 g/mol
InChI Key: QKJIFHFYZXQGIA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorinated phenyl rings attached to an ethanone moiety

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.

Synthetic Route:

    Reactants: 4-chlorobenzoyl chloride and 2,4-dichlorobenzene.

    Catalyst: Aluminum chloride (AlCl₃).

    Solvent: Anhydrous dichloromethane or carbon disulfide.

    Reaction Conditions: Temperature range of 0-5°C, anhydrous environment.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation:

    Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Conditions: Acidic or basic medium.

    Products: Corresponding carboxylic acids.

Reduction:

    Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF).

    Products: Corresponding alcohols.

Substitution:

    Reagents: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂).

    Conditions: Presence of a catalyst or under UV light.

    Products: Halogenated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone has several scientific research applications:

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)-2-phenylethanone: Lacks the additional chlorination on the second phenyl ring, resulting in different reactivity and applications.

    1-(2,4-Dichlorophenyl)-2-phenylethanone: Similar structure but with chlorination on the first phenyl ring, leading to variations in chemical behavior.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJIFHFYZXQGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343084
Record name 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654682-18-5
Record name 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

32 g of LiHMDS are placed in 245 ml of THF at 0° C., and 40 g of (4-chlorophenyl) ((trimethylsilyl)oxy)acetonitrile are added slowly at −78° C., followed by 32.64 g of 2,4-dichloro-1-(chloromethyl)benzene. The temperature is allowed to return to AT overnight, and the reaction is then hydrolyzed with 170 ml of a 3N HCl solution, with gases being trapped in a solution of KOH (4N). After separation by settling out, the organic phase is evaporated, then taken up in DCM and agitated for 1 hour with 170 ml of NaOH (2N). The DCM is evaporated off and the expected compound is then crystallized from pentane. 38.6 g are obtained, Mp=119° C.
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Synthesis routes and methods III

Procedure details

411 ml of a 2M solution of the sodium salt of hexamethyldisilazane in THF are cooled to −60° C., under a nitrogen atmosphere, 350 ml of THF are added, followed dropwise by a solution of 67.7 g of 2,4-dichlorophenylacetic acid in 70 ml of THF and the mixture is kept stirred for 2 hours while the temperature is maintained below −40° C. 53.5 g of methyl 4-chlorobenzoate are then added dropwise and at −60° C. and the mixture is kept stirred while the temperature is allowed to rise to 10° C. The reaction mixture is poured over an ice/1 liter 2N HCl mixture, the organic phase is washed with a saturated NaHCO3 solution, with water, extracted with ether, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is taken up in pentane and the crystallized product formed is drained. 70 g of the expected compound are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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